Boc-Ala-OH
CAS No.: 15761-38-3
Cat. No.: VC21537509
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15761-38-3 |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
Standard InChI Key | QVHJQCGUWFKTSE-YFKPBYRVSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Structural Characteristics
Boc-Ala-OH is characterized by a specific molecular structure featuring the Boc protecting group attached to the nitrogen of L-alanine, with the carboxylic acid functionality remaining free for peptide bond formation. The compound's core structure consists of a central chiral carbon with an attached methyl group (the alanine component) and the bulky Boc protecting group that shields the amino functionality from unwanted reactions during synthesis procedures.
Physical and Chemical Properties
Boc-Ala-OH possesses well-defined physical and chemical characteristics that make it suitable for its applications in organic and peptide synthesis. Table 1 summarizes these key properties based on the available research data.
Table 1: Physical and Chemical Properties of Boc-Ala-OH
Property | Value |
---|---|
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
CAS Registry Number | 15761-38-3 |
Physical State | Solid |
Melting Point | 79-83°C |
Optical Rotation | [α]20/D −25±1°, c = 2% in acetic acid |
InChI | InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChIKey | QVHJQCGUWFKTSE-YFKPBYRVSA-N |
Purity (Commercial) | ≥99.0% (TLC) |
The compound's structural features provide several advantages in peptide synthesis, including stability under basic and nucleophilic conditions, selective removal under acidic conditions (typically using trifluoroacetic acid), good crystallinity of protected peptides, and compatibility with various coupling strategies .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Boc-Ala-OH is extensively utilized in Boc solid-phase peptide synthesis (SPPS), where peptides are synthesized on a solid support from the C-terminus to the N-terminus. The Boc protection strategy involves the temporary protection of the α-amino group of each amino acid during the coupling process .
The typical Boc-SPPS cycle using Boc-Ala-OH follows a sequential process:
-
Deprotection of the previous amino acid's Boc group using TFA
-
Neutralization of the resulting TFA salt
-
Coupling of Boc-Ala-OH to the growing peptide chain using appropriate coupling reagents
-
Washing to remove excess reagents and byproducts
This methodology allows for the controlled, stepwise assembly of peptide chains with diverse sequences and functionalities.
Solution-Phase Peptide Synthesis Applications
In solution-phase peptide synthesis, Boc-Ala-OH serves as a protected building block that can be coupled with other amino acid derivatives to form specific peptide sequences. Research findings demonstrate its use in creating complex peptide structures, particularly in natural product synthesis.
A notable example comes from the synthesis of lipovelutibol compounds, where Boc-Ala-OH was coupled with dipeptides to form tripeptide fragments. In one specific case, the tripeptide Boc-Ala-Ile-Leu-OMe (16) was synthesized via coupling between dipeptide (12) and Boc-alanine, using appropriate coupling agents .
Table 2: Examples of Coupling Reactions Involving Boc-Ala-OH
Reaction | Coupling Partners | Coupling Reagents | Product |
---|---|---|---|
Tripeptide formation | Dipeptide (12) | Coupling agents | Boc-Ala-Ile-Leu-OMe (16) |
Tripeptide formation | Leu-Aib-OMe after Boc-deprotection | EDC.HCl/HOBt | Boc-Ala-Leu-Aib-OMe (9) |
Hexapeptide formation | Fragment B (10) with deprotected Fragment C (13) | HBTU/HOBt with NMM | Boc-Ala-Leu-Aib-Ser-Ile-Leu-OMe (14) |
These examples highlight the versatility of Boc-Ala-OH in creating various peptide bonds through different coupling strategies and its importance in the stepwise assembly of complex peptide structures .
Diverse Synthetic Applications
Precursor in Specialized Amino Acid Synthesis
Beyond conventional peptide synthesis, Boc-Ala-OH serves as a starting material for preparing specialized amino acid derivatives. Research indicates that it can be used in the preparation of N-propargylalanine, which is a key precursor for generating N-(3-aryl)propylated alanine residues . These modified amino acids have potential applications in medicinal chemistry and the development of peptidomimetics with enhanced pharmacological properties.
Resolution of Racemic Mixtures
Boc-Ala-OH has demonstrated utility in the resolution of racemic mixtures, particularly of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol . This application leverages the compound's chiral nature to separate enantiomers, which is crucial in the synthesis of enantiomerically pure compounds for pharmaceutical and materials science applications.
Synthesis of Bioactive Peptides
The compound plays a pivotal role in the synthesis of bioactive peptides with potential therapeutic applications. For instance, Boc-Ala-OH has been employed in the one-pot synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities . These peptidomimetics can exhibit enhanced stability against proteolytic degradation while maintaining biological activity, making them valuable candidates for drug development.
Table 3: Bioactive Compounds Synthesized Using Boc-Ala-OH
Compound | Structure Type | Synthetic Approach | Role of Boc-Ala-OH |
---|---|---|---|
Lipovelutibol A | Lipopeptaibol | Fragment condensation | Core component of Fragment B |
Lipovelutibol C | Lipopeptaibol | Fragmentation approach | Component of Fragment C (Boc-Ala-Ile-Leu-OMe) |
Hybrid tripeptidomimetics | Peptidomimetic | One-pot synthesis | Starting material for amide-imide functionalities |
Isotopically Labeled Variants
For specialized applications, isotopically labeled variants of Boc-Ala-OH are available, such as Boc-Ala-OH-1-13C. This compound features a 13C isotope at the carbonyl carbon position, making it valuable for metabolic labeling studies, NMR investigations, and mechanistic studies in organic synthesis .
The labeled variant maintains similar chemical properties to the unlabeled compound but provides the additional capability for isotopic tracing in complex biological or chemical systems. These specialized reagents enhance the analytical capabilities in peptide research, allowing for precise tracking of the alanine residue in complex mixtures.
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